11-Cyclopropyl-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one
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Overview
Description
11-Cyclopropyl-2,3,10,11-tetraazatricyclo[6410,4,13]trideca-1,4(13),5,7,9-pentaen-12-one is a complex organic compound with a unique tricyclic structure It is characterized by the presence of a cyclopropyl group and multiple nitrogen atoms within its framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Cyclopropyl-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds that contain the necessary functional groups. These intermediates are then subjected to cyclization reactions under controlled conditions to form the tricyclic structure. Common reagents used in these reactions include cyclopropylamine, various nitrogen-containing heterocycles, and oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. the process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
11-Cyclopropyl-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms or other functional groups.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
11-Cyclopropyl-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11-Cyclopropyl-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
11-Cyclopropyl-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one: This compound itself.
Other Tricyclic Compounds: Compounds with similar tricyclic structures but different functional groups or substituents.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and the presence of a cyclopropyl group. This structure imparts unique chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C12H10N4O |
---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
11-cyclopropyl-2,3,10,11-tetrazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),9-pentaen-12-one |
InChI |
InChI=1S/C12H10N4O/c17-12-11-10-7(2-1-3-9(10)14-15-11)6-13-16(12)8-4-5-8/h1-3,6,8H,4-5H2,(H,14,15) |
InChI Key |
MMSAOFSIEMRFMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=O)C3=NNC4=CC=CC(=C43)C=N2 |
Origin of Product |
United States |
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